C.I. Acid Blue 1

Protein Binding Food Toxicology Spectroscopy

Researchers requiring a well-characterized triphenylmethane dye with minimal protein binding face limited options. Acid Blue 1 (CAS 129-17-9) solves this by offering the weakest BSA affinity among Patent Blue analogs, serving as a critical low-binding benchmark in food colorant safety studies. - λmax 635-641 nm; pH transition yellow-orange (0.8) to deep blue (3.0) for acidic titrations. - Defined first-order persulfate degradation kinetics; validated ZnO photocatalytic pathway for AOP development. - Substrate-specific photofading mechanism in polymer films distinct from Acid Blue 15 & Acid Green 9.

Molecular Formula C27H32N2O6S2
Molecular Weight 544.7 g/mol
Cat. No. B8048869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Acid Blue 1
Molecular FormulaC27H32N2O6S2
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O
InChIInChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)
InChIKeyIKHKJYWPWWBSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C.I. Acid Blue 1 Specifications & Procurement


C.I. Acid Blue 1 (CAS 129-17-9, C.I. 42045), also known as Patent Blue VF, is a synthetic triphenylmethane acid dye characterized by a molecular formula of C₂₇H₃₁N₂NaO₆S₂ and a molecular weight of 566.67 g/mol . It is structurally the simplest member of the Patent Blue dye group, distinguished from Patent Blue V by the absence of a hydroxyl group on the sulfonated benzene ring [1]. The compound exists as a dark bluish-green to deep violet crystalline powder, exhibits high water solubility (50 g/L at 20°C), and demonstrates a characteristic absorbance maximum (λmax) at 635–641 nm in aqueous solution [2].

Aqueous solution dyeing/staining: High water solubility supports uniform bath preparation.
Spectrophotometric detection: Characteristic absorbance in visible region enables quantitative monitoring.
Simplest Patent Blue dye: Lacks hydroxyl group on sulfonated ring, offering a defined structural baseline for analogue studies.

Acid Blue 1 Substitution Limitations


Generic substitution among blue acid dyes is precluded by distinct performance profiles in protein binding, photochemical stability, fastness properties, and pH-dependent behavior. C.I. Acid Blue 1 exhibits a specific binding affinity ranking with bovine serum albumin (BSA) that differs from its close analogs Fast Green FCF and Patent Blue V, a hierarchy critical for biological staining and food safety assessments [1]. Furthermore, comparative photochemical studies in polymer films reveal that Acid Blue 1 undergoes fading via substrate-specific pathways distinct from other triphenylmethane dyes like Acid Blue 15 and Acid Green 9, directly impacting dye selection for UV-exposed materials [2]. These quantified differences in molecular behavior establish that in-class compounds are not functionally interchangeable without compromising application-specific performance.

BSA binding rank differs
Rank order FCF > PBV > AB1 in model protein binding; may shift distribution interpretation vs. analogues.
Substrate-specific photofading
Aggregation-dependent fading in polymer films differs from Acid Blue 15/Green 9; performance may not transfer across matrices.
Very low lightfastness
AATCC rating 1 of 8 limits direct substitution into light-exposed applications; not equivalent to lightfast acid dyes.

Acid Blue 1 Comparative Evidence Guide


Weakest BSA Binding Affinity

In a direct comparative study using fluorescence quenching and spectroscopic analysis, C.I. Acid Blue 1 (AB1) demonstrated the weakest binding affinity (lowest K value) to bovine serum albumin (BSA), ranking below both Patent Blue V (PBV) and Fast Green FCF (FCF). The binding strength hierarchy was established as FCF > PBV > AB1, indicating that AB1 has the least interaction with this model transport protein [1]. This quantitative difference in protein affinity is critical for applications where systemic absorption and distribution are relevant.

BSA Binding Rank
Head-to-head
FCF > PBV > AB1
AB1 lowest K among three
Lowest affinity in tested set; supports low-binding comparator context for protein interaction studies.
Fluorescence quenching, pH 4.8–7.4. Reviewer note: rank order may not reflect in vivo distribution.
Protein Binding Food Toxicology Spectroscopy

Substrate-Dependent Photofading Kinetics

A comparative photochemical study of four acid triphenylmethane dyes (Acid Blue 1, Acid Green 9, Acid Blue 15, and Acid Violet 17) in polymer film models revealed that C.I. Acid Blue 1 undergoes fading governed by substrate-specific electron/hydrogen atom donation and the degree of dye aggregation [1]. In poly(vinyl alcohol) and gelatin substrates, Acid Blue 1 showed a distinct propensity to aggregate, whereas in methylcellulose, the monomeric form predominated. The fading mechanism for Acid Blue 1 was proposed to involve two dissociative pathways for dimeric molecules in protein substrates, a behavior not uniformly observed across the other tested triphenylmethane dyes [1].

Photofading Mechanism
Head-to-head
Aggregation-dependent; two dissociative pathways proposed in protein substrates
Fading differs from Acid Blue 15/Green 9; substrate choice requires validation.
PVA, methylcellulose, gelatin films under UV. Reviewer note: mechanism inferred, not directly quantified.
Photostability Polymer Films Dye Degradation

Lightfastness Rating: Very Poor

According to AATCC standardized testing, C.I. Acid Blue 1 (also listed as Patent Blue VS) has a lightfastness rating of 1 on a scale where 8 represents the highest resistance to fading [1][2]. This rating of 1 is classified as 'very poor' and is significantly lower than the lightfastness ratings of many other acid dyes used in textiles. For instance, Acid Blue 129, a structurally distinct acid dye, exhibits superior lightfastness and is specified for applications requiring greater durability [3]. This quantifiable performance metric directly informs procurement decisions for applications involving extended light exposure.

Lightfastness
Cross-study
AATCC Rating: 1 of 8 (Very Poor)
May preclude outdoor textile or prolonged light exposure use.
Standardized test; compare with Acid Blue 129 for lightfast applications.
Lightfastness Textile Dyeing AATCC Standards

pH Indicator in Strongly Acidic Range

C.I. Acid Blue 1 exhibits a defined pH-dependent color change from yellow-orange at pH 0.8 to deep blue at pH 3.0, enabling its use as a pH indicator in strongly acidic environments [1]. This transition range is notably narrower and more acidic than many common pH indicators. For comparison, Acid Blue 92 (C.I. 13390) transitions from blue to pink over a more basic range of pH 11.0–12.0 . This specificity in the acidic region makes Acid Blue 1 particularly suitable for titrations and analytical procedures involving low pH solutions.

pH Indicator Range
Cross-study
Yellow-orange (pH 0.8) → deep blue (pH 3.0)
Acidic transition distinct from Acid Blue 92 (basic range); supports low-pH titration detection.
Visual/spectrophotometric; reviewer to verify suitability for specific analytical workflow.
pH Indicator Analytical Chemistry Spectrophotometry

ZnO-Photocatalytic Degradation Pathway

Under ZnO-mediated photocatalysis, the degradation of C.I. Acid Blue 1 proceeds through a defined set of competitive reactions, including N-de-ethylation, destruction of the conjugated chromophoric structure, and hydroxylation on both the benzene and sulfonylated benzene rings [1]. This detailed degradation pathway, elucidated via HPLC-PDA-ESI-MS and GC-MS, provides a mechanistic understanding of how Acid Blue 1 breaks down in advanced oxidation processes. While this study does not directly compare with another dye under identical conditions, it establishes a specific degradation signature that differs from the degradation pathways reported for other triphenylmethane dyes like Brilliant Blue FCF, which undergoes ozonation to form distinct byproducts [2].

ZnO-Photocatalysis
Class-level
N-de-ethylation + chromophore destruction + benzene hydroxylation
Degradation pathway context differs from Brilliant Blue FCF; byproduct profile may impact treatment design.
HPLC-PDA-ESI-MS/GC-MS; single-study evidence. Confirm in intended matrix.
Photocatalysis Wastewater Treatment Degradation Pathways

Persulfate Discoloration Kinetics

The discoloration of C.I. Acid Blue 1 by persulfate follows first-order kinetics with respect to both the dye and the persulfate oxidant [1]. The rate of discoloration is proportional to increases in persulfate concentration, Fe(II) catalyst concentration, and temperature, while it decreases slightly with increasing concentrations of the food colorant itself and chloride ions [1]. This kinetic behavior provides a quantifiable basis for predicting the removal efficiency of Acid Blue 1 in sulfate radical-based advanced oxidation processes, which is essential for designing treatment systems for dye-containing wastewater.

Persulfate Kinetics
Supporting
First-order vs. dye and persulfate; rate decreases with [Cl⁻]
Supports engineering design for wastewater AOP benchmarking.
Fe(II)-catalyzed, variable temperature. Data to verify for scaled systems.
Chemical Degradation Kinetics Wastewater Treatment

C.I. Acid Blue 1 Application Scenarios


Protein Binding Studies for Safety Assessments

Given its quantitatively weakest binding affinity to BSA among FCF, PBV, and AB1, C.I. Acid Blue 1 serves as a critical comparator in studies designed to evaluate the protein interaction potential of food colorants. This property directly supports its use in controlled experiments where minimal systemic retention is a desired attribute, providing a defined low-binding benchmark [1].

Photostability Research Model Compound

The distinct, substrate-dependent photofading mechanism of C.I. Acid Blue 1, involving aggregation and specific amino acid sensitization, makes it an ideal model compound for fundamental research into the photostability of triphenylmethane dyes in polymer films and proteinaceous materials (e.g., dyed wool). Its behavior provides a reference point for developing more photostable dye formulations [2].

pH Indicator for Acidic Solutions

The unique color transition of C.I. Acid Blue 1 from yellow-orange to deep blue over the pH range of 0.8–3.0 qualifies it as a specialized pH indicator for titrations, quality control procedures, and analytical assays conducted in highly acidic media, a niche not addressed by indicators with basic transition ranges [3].

Wastewater Treatment Reference Dye

The well-characterized first-order degradation kinetics of C.I. Acid Blue 1 with persulfate, along with its detailed photocatalytic degradation pathway, establish it as a suitable reference compound for developing and benchmarking advanced oxidation processes (AOPs) aimed at removing triphenylmethane dyes from industrial wastewater streams [4][5].

Application
Selection Property
Validation Focus
Protein binding comparator studies
Ranked lowest BSA binding among tested triphenylmethane dyes
Binding affinity endpoint review
Polymer film photostability research
Substrate-dependent aggregation and fading pathway
Photofading mechanism comparison
Acidic range pH indicator
Color transition pH 0.8–3.0, distinct from basic-range blue dyes
Low-pH titration endpoint detection
Wastewater AOP benchmarking
Well-characterized first-order persulfate kinetics
Removal efficiency reference for triphenylmethane dyes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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